

Spectroscopic data of 2,4,7-Trichloroquinoline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,4,7-Trichloroquinoline

Cat. No.: B178002

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Spectroscopic Data of 2,4,7-Trichloroquinoline: A Technical Guide

To the valued researcher, scientist, or drug development professional,

In the pursuit of novel therapeutics and the fundamental understanding of chemical structures, the comprehensive characterization of molecules is paramount. This technical guide was intended to provide an in-depth analysis of the spectroscopic data for **2,4,7-trichloroquinoline**, a halogenated heterocyclic compound with potential significance in medicinal chemistry and material science. However, after a thorough and extensive search of scientific literature and chemical databases, we must report that verified, publicly available experimental spectroscopic data (NMR, IR, and Mass Spectrometry) specifically for **2,4,7-trichloroquinoline** could not be located.

The absence of this foundational data prevents the creation of a detailed technical guide as originally envisioned. The integrity of such a document relies on the accurate presentation and interpretation of experimentally validated spectra. Presenting predicted data or data from related isomers would not meet the rigorous standards of scientific accuracy required for research and development professionals.

While data for the target molecule is elusive, our investigation did yield spectroscopic information for several closely related isomers. This information, while not directly applicable to **2,4,7-trichloroquinoline**, can be instructive in understanding the general spectroscopic

features of chloro-substituted quinolines and may aid in the future characterization of the target compound.

Comparative Analysis of Related Chloroquinoline Isomers

For context and to provide some measure of guidance, we present a brief overview of the types of spectroscopic data available for other trichloro- and dichloroquinoline isomers. It is crucial to emphasize that the substitution pattern significantly influences the spectroscopic output, and therefore, these data should not be used as a direct proxy for **2,4,7-trichloroquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in both ^1H and ^{13}C NMR spectra are highly sensitive to the positions of the chlorine atoms on the quinoline ring system. For instance, data is available for isomers such as 4,7,8-trichloroquinoline and various dichloroquinolines.^[1] The electronic environment of each proton and carbon atom is unique to each isomer, leading to distinct spectral fingerprints.

Infrared (IR) Spectroscopy

The vibrational modes of the quinoline scaffold and the carbon-chlorine bonds are observable in the IR spectrum. Characteristic absorptions for aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching are typically reported.^[1] The position of the C-Cl stretching bands, in particular, can vary depending on the substitution pattern on both the benzene and pyridine rings of the quinoline core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For a trichloro-substituted quinoline, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms (with ^{35}Cl and ^{37}Cl isotopes).^[1] While the molecular weight of **2,4,7-trichloroquinoline** is readily calculated, the fragmentation pathways would be specific to its structure.

Experimental Protocols: A General Framework

While we cannot provide specific data, we can outline the established methodologies for acquiring the spectroscopic data for a compound like **2,4,7-trichloroquinoline**, should a sample become available.

NMR Data Acquisition

- **Sample Preparation:** A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition Parameters:** Standard pulse programs would be used. For ^1H NMR, a typical spectral width would be 0-12 ppm with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled experiment would be run with a spectral width of 0-200 ppm.
- **Data Processing:** The raw free induction decay (FID) signal is converted to a spectrum via Fourier transformation. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Data Acquisition

- **Sample Preparation:** For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition Parameters:** The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry Data Acquisition

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a gas chromatography (GC) or liquid chromatography (LC) interface.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an appropriate ionization source (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) is used.
- **Data Acquisition Parameters:** For EI, a standard ionization energy of 70 eV is used. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu).

Visualizing the Path Forward

The logical workflow for the complete spectroscopic characterization of **2,4,7-trichloroquinoline**, once synthesized and purified, is outlined below.

Caption: A generalized workflow for the synthesis and complete spectroscopic characterization of a novel chemical entity.

Conclusion

While this guide could not deliver the specific spectroscopic data for **2,4,7-trichloroquinoline**, we hope that the provided context on related compounds and the general experimental methodologies will be of value to the scientific community. The synthesis and subsequent full spectroscopic characterization of **2,4,7-trichloroquinoline** would represent a valuable contribution to the field of heterocyclic chemistry. We encourage researchers with the capacity to undertake this work to publish their findings, thereby filling this knowledge gap.

References

Please note that the following references pertain to related compounds and general spectroscopic techniques, as no specific literature with the requested data for **2,4,7-trichloroquinoline** was found.

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